molecular formula C6H12O B6181140 rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans CAS No. 357154-32-6

rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans

Cat. No.: B6181140
CAS No.: 357154-32-6
M. Wt: 100.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its cyclobutyl ring structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans typically involves the use of cyclobutyl derivatives as starting materials. One common method includes the reduction of cyclobutyl ketones using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield more reduced forms of the compound, often using hydrogenation techniques.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: More reduced alcohols or hydrocarbons

    Substitution: Various substituted cyclobutyl derivatives

Scientific Research Applications

Rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The compound’s cyclobutyl ring structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler cyclobutyl alcohol with similar reactivity but lacking the methyl substitution.

    Cyclobutylmethanol: Another cyclobutyl derivative with a different substitution pattern.

    2-Methylcyclobutanone: An oxidized form of the compound with a ketone functional group

Uniqueness

Rac-[(1R,2R)-2-methylcyclobutyl]methanol, trans stands out due to its specific stereochemistry and the presence of both a cyclobutyl ring and a methyl group.

Properties

CAS No.

357154-32-6

Molecular Formula

C6H12O

Molecular Weight

100.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.